An In-depth Technical Guide to the Physicochemical Characterization of N,N-Dimethyl-4-bromo-3-nitrobenzylamine
An In-depth Technical Guide to the Physicochemical Characterization of N,N-Dimethyl-4-bromo-3-nitrobenzylamine
This guide provides a comprehensive overview of the physical properties of N,N-Dimethyl-4-bromo-3-nitrobenzylamine, a compound of interest in contemporary chemical research and drug discovery. While specific experimental data for this molecule is not extensively documented in publicly available literature, this document will establish a robust framework for its characterization. By examining structurally related analogs and detailing the requisite experimental protocols, researchers will be equipped to determine its physicochemical profile with precision.
Introduction and Structural Context
N,N-Dimethyl-4-bromo-3-nitrobenzylamine belongs to the substituted benzylamine class of compounds, which are pivotal scaffolds in medicinal chemistry. The molecule's functionality—a dimethylamino group, a bromine atom, and a nitro group—suggests its potential as a versatile intermediate for further chemical modifications. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating character of the dimethylamino group, creates a unique electronic environment that can influence its reactivity and biological activity.
Given the nascent state of research on this specific compound, a comparative analysis with structurally similar molecules is invaluable. The following compounds provide a basis for predicting the physical properties of N,N-Dimethyl-4-bromo-3-nitrobenzylamine:
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N,N-Dimethyl-4-nitrobenzylamine: Lacks the bromine atom, providing insight into the influence of the nitro and dimethylamino groups.
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4-Bromo-N,N-dimethylbenzylamine: Lacks the nitro group, isolating the effect of the bromo and dimethylamino substituents.
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4-Bromo-N,N-dimethyl-3-nitroaniline: An aniline analog that offers a different electronic arrangement of the substituent groups.
Predicted and Comparative Physical Properties
The physical properties of a molecule are dictated by its structure, including molecular weight, polarity, and intermolecular forces. The table below summarizes the known physical properties of related compounds and provides a projected profile for N,N-Dimethyl-4-bromo-3-nitrobenzylamine.
| Property | N,N-Dimethyl-4-bromo-3-nitrobenzylamine (Predicted) | N,N-Dimethyl-4-nitrobenzylamine[1] | 4-Bromo-N,N-dimethylbenzylamine[2] | 4-Bromo-N,N-dimethyl-3-nitroaniline[3] |
| CAS Number | 1414029-51-8[4] | 15184-96-0 | 6274-57-3 | 70076-04-9 |
| Molecular Formula | C₉H₁₁BrN₂O₂ | C₉H₁₂N₂O₂ | C₉H₁₂BrN | C₈H₉BrN₂O₂ |
| Molecular Weight | 260.10 g/mol | 180.20 g/mol | 214.11 g/mol | 245.07 g/mol [3] |
| Melting Point | Likely a solid at room temperature, with an estimated melting point between 60-100 °C. | Not available | Not available | Not available |
| Boiling Point | Expected to be high, likely >250 °C, with probable decomposition under atmospheric pressure. | Not available | Not available | Not available |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.[5] | Not available | Not available | Not available |
| Appearance | Expected to be a crystalline solid, potentially with a yellow hue due to the nitro group. | Not available | Not available | Not available |
Experimental Protocols for Physicochemical Characterization
To empirically determine the physical properties of N,N-Dimethyl-4-bromo-3-nitrobenzylamine, a series of standard analytical techniques should be employed. The following section details the methodologies for these essential experiments.
Melting Point Determination
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad range suggests the presence of impurities.
Methodology:
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A small, finely powdered sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at high temperatures, vacuum distillation is employed to determine the boiling point at a reduced pressure.
Methodology (under vacuum):
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The compound is placed in a distillation flask connected to a vacuum pump and a manometer.
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The pressure is reduced to a stable value.
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The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.
Solubility Assessment
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. This is crucial for applications in drug development and reaction chemistry.
Methodology:
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A small, known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature.
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The mixture is agitated until equilibrium is reached.
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The concentration of the dissolved compound is determined analytically, often by UV-Vis spectroscopy or HPLC.
Diagram of Solubility Assessment Workflow
Caption: Workflow for Solubility Assessment.
Spectroscopic Analysis
Principle: Spectroscopic techniques provide information about the molecular structure and functional groups present in a compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
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Infrared (IR) Spectroscopy: Identifies the functional groups present based on their characteristic vibrational frequencies.
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Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern.
Methodology:
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¹H and ¹³C NMR: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectrum is acquired on an NMR spectrometer.
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IR: A small amount of the sample is analyzed, either as a thin film, a KBr pellet, or in solution.
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MS: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.
Synthesis and Purification
The synthesis of N,N-Dimethyl-4-bromo-3-nitrobenzylamine would likely proceed from a commercially available starting material such as 4-bromo-3-nitrobenzoic acid or 4-bromo-3-nitrotoluene. A common synthetic route would involve the reduction of a carboxylic acid or the halogenation of a benzylamine precursor, followed by N,N-dimethylation.
Purification of the final product is critical for obtaining accurate physical property data. Recrystallization from a suitable solvent system or column chromatography are standard methods for achieving high purity.[5]
Safety, Handling, and Storage
Substituted nitroaromatic and brominated compounds should be handled with care, assuming they are potentially toxic and irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]
Conclusion
While a complete experimental profile for N,N-Dimethyl-4-bromo-3-nitrobenzylamine is not yet established in the scientific literature, this guide provides a comprehensive framework for its characterization. By leveraging data from analogous structures and employing the detailed experimental protocols herein, researchers can confidently determine the physical properties of this promising chemical entity. This foundational knowledge is a prerequisite for its further exploration in drug discovery and materials science.
References
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PubChem. (n.d.). N,N-Dimethyl-4-nitrobenzylamine. Retrieved from [Link]
Sources
- 1. N,N-Dimethyl-4-nitrobenzylamine | C9H12N2O2 | CID 278498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6274-57-3 Cas No. | 4-Bromo-N,N-dimethylbenzylamine | Apollo [store.apolloscientific.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. N,N-DiMethyl 4-broMo-3-nitrobenzylaMine | 1414029-51-8 [m.chemicalbook.com]
- 5. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
